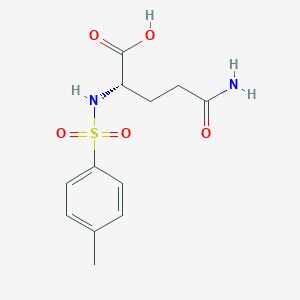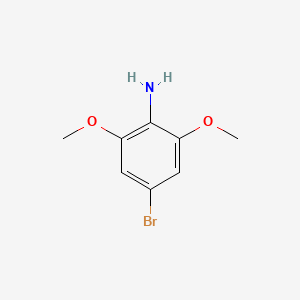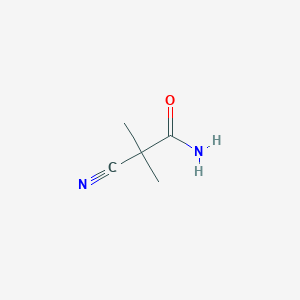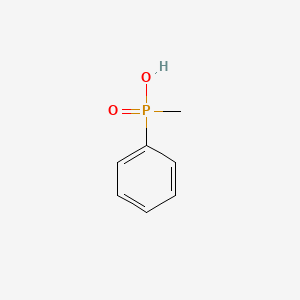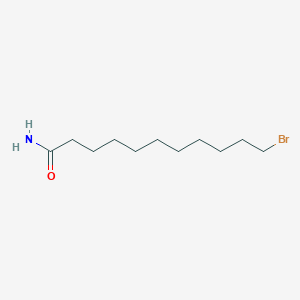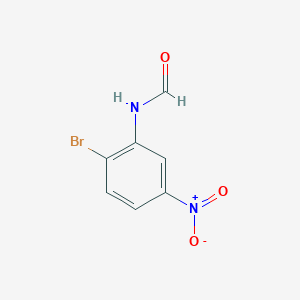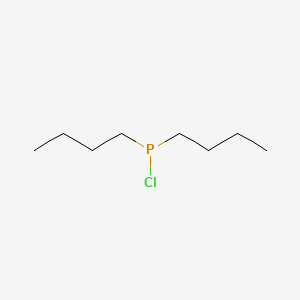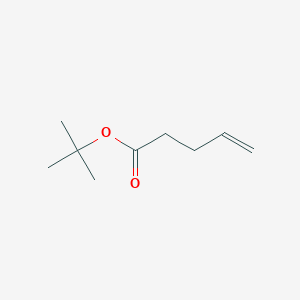![molecular formula C8H9NO5S B1595648 Ethanol, 2-[(3-nitrophenyl)sulfonyl]- CAS No. 41687-30-3](/img/structure/B1595648.png)
Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
概要
説明
Ethanol, 2-[(3-nitrophenyl)sulfonyl]- is a chemical compound with the molecular formula C8H9NO5S . It is also known by other names such as 2-[(3-Nitrophenyl)sulfonyl]ethanol, 2-[(3-Nitrophenyl)sulphonyl]ethanol, and others .
Molecular Structure Analysis
The molecular structure of Ethanol, 2-[(3-nitrophenyl)sulfonyl]- consists of an ethanol group attached to a 3-nitrophenylsulfonyl group . The IUPAC name for this compound is 2-(3-nitrophenyl)sulfonylethanol . The InChI and Canonical SMILES representations provide a text-based way to represent the molecule .Physical And Chemical Properties Analysis
The molecular weight of Ethanol, 2-[(3-nitrophenyl)sulfonyl]- is 231.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are both 231.02014356 g/mol .科学的研究の応用
Novel Polymeric Nanocomposite Membranes
Research led by Ansari, Moghadassi, and Hosseini (2015) demonstrated the use of ethanol as an organic modifier in the fabrication of novel poly(phenylene ether ether sulfone)-based nanocomposite membranes. These membranes, modified with Fe2NiO4 nanoparticles and ethanol, showed improved physico-chemical properties, including increased water content, porosity, water flux, and salt rejection capabilities, though at the cost of reduced mechanical strength (Ansari, Moghadassi, & Hosseini, 2015).
Photosensitive Dyes and Textiles
Brewer, Artiles, Taylor, and Dennis (2010) explored the degradation of 2-(phenylthio)ethanol, a benign model for toxic chemicals like sulfur mustard, in aqueous solutions and on textile substrates. The study found that ethanol-based solutions could efficiently facilitate the photochemical destruction of these compounds, suggesting potential applications in creating self-detoxifying textiles (Brewer, Artiles, Taylor, & Dennis, 2010).
Catalysis and Chemical Synthesis
In the realm of catalysis, Safaei‐Ghomi, Enayat-Mehri, and Eshteghal (2017) reported the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as an efficient catalyst. This catalytic system was used in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates via a one-pot reaction in ethanol, highlighting the potential of ethanol-based reactions in organic synthesis (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Photodynamic Therapy Photosensitizers
Kempa, Kozub, Kimball, Rojkiewicz, Kuś, Gryczyński, and Ratuszna (2015) evaluated tetraphenylporphyrin derivatives in ethanol for their suitability as photosensitizers in photodynamic therapy. The compounds showed promising physicochemical properties, including high singlet oxygen generation and chemical stability upon irradiation, making them potential candidates for medical applications (Kempa et al., 2015).
Safety And Hazards
Ethanol, 2-[(3-nitrophenyl)sulfonyl]- may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If inhaled, move the person into fresh air and give artificial respiration if not breathing . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
特性
IUPAC Name |
2-(3-nitrophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMORQDKKMBAQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068343 | |
| Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
CAS RN |
41687-30-3 | |
| Record name | 2-[(3-Nitrophenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41687-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((3-nitrophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041687303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(3-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-nitrophenyl)sulphonyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

